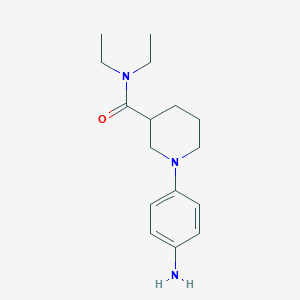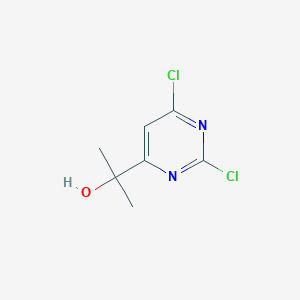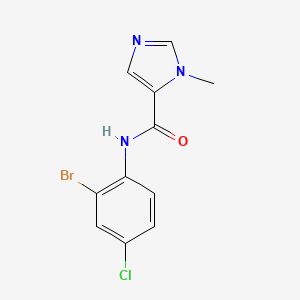
N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-5-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, along with an imidazole ring and a carboxamide group, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-5-carboxamide typically involves the reaction of 2-bromo-4-chloroaniline with 1-methylimidazole-5-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-5-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The carboxamide group can participate in coupling reactions with other functional groups, forming more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the imidazole ring.
Aplicaciones Científicas De Investigación
N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-bromo-4-chlorophenyl)acetamide
- N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
- 2-bromo-4-chlorophenyl-2-bromobutanoate
Uniqueness
N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-5-carboxamide is unique due to the presence of the imidazole ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and therapeutic agents, as it can interact with biological targets in ways that similar compounds cannot.
Propiedades
Número CAS |
922706-78-3 |
|---|---|
Fórmula molecular |
C11H9BrClN3O |
Peso molecular |
314.56 g/mol |
Nombre IUPAC |
N-(2-bromo-4-chlorophenyl)-3-methylimidazole-4-carboxamide |
InChI |
InChI=1S/C11H9BrClN3O/c1-16-6-14-5-10(16)11(17)15-9-3-2-7(13)4-8(9)12/h2-6H,1H3,(H,15,17) |
Clave InChI |
LAULBEHNIYKINA-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC=C1C(=O)NC2=C(C=C(C=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


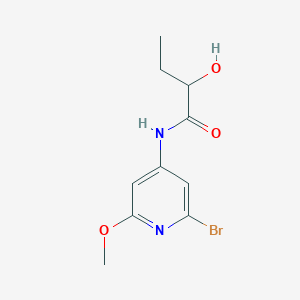
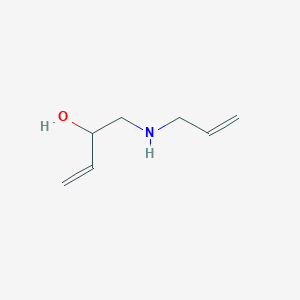
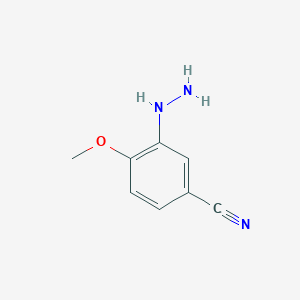
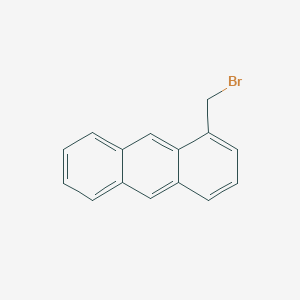
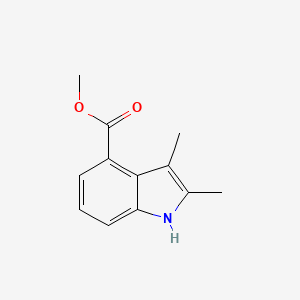
![N-[7-(hydroxyamino)-7-oxoheptyl]-4-[hydroxy(diphenyl)methyl]benzamide](/img/structure/B13878143.png)
![propyl N-[3-[[1-(1-methylpyrazol-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate](/img/structure/B13878151.png)
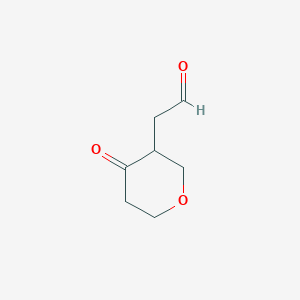
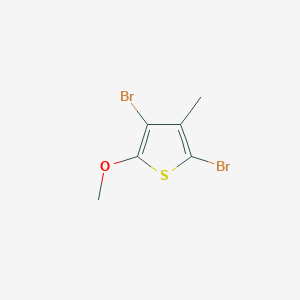
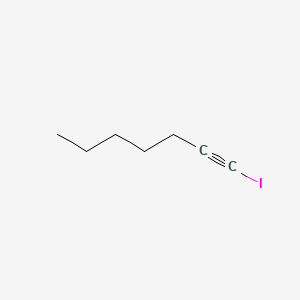
![Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13878164.png)
